cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron

Electrochemistry Redox tuning Molecular electronics

Cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron, commonly referred to as 2-ferrocenylbenzimidazole or 1H-benzimidazol-2-ylferrocene, is an organometallic compound (C17H16FeN2, MW 304.17 g/mol). It consists of a ferrocene unit directly attached to the 2-position of a benzimidazole ring, merging the reversible redox activity of the ferrocene/ferrocenium couple with the coordination and hydrogen-bonding capabilities of the benzimidazole motif.

Molecular Formula C17H16FeN2
Molecular Weight 304.174
CAS No. 34830-88-1
Cat. No. B2718234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron
CAS34830-88-1
Molecular FormulaC17H16FeN2
Molecular Weight304.174
Structural Identifiers
SMILESC1C=CC=C1.C1C=CC=C1C2=NC3=CC=CC=C3N2.[Fe]
InChIInChI=1S/C12H10N2.C5H6.Fe/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12;1-2-4-5-3-1;/h1-5,7-8H,6H2,(H,13,14);1-4H,5H2;
InChIKeyGBRNZHGUSSNHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Ferrocenylbenzimidazole (CAS 34830-88-1) – A Ferrocene-Benzimidazole Hybrid Organometallic Scaffold


Cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron, commonly referred to as 2-ferrocenylbenzimidazole or 1H-benzimidazol-2-ylferrocene, is an organometallic compound (C17H16FeN2, MW 304.17 g/mol) . It consists of a ferrocene unit directly attached to the 2-position of a benzimidazole ring, merging the reversible redox activity of the ferrocene/ferrocenium couple with the coordination and hydrogen-bonding capabilities of the benzimidazole motif [1]. This bifunctional architecture has led to its investigation as a redox-active ligand, an electrochemical sensor building block, and a precursor for the synthesis of ionic liquids and multinuclear metallodrugs [1][2].

Why Generic Ferrocene or Simple Benzimidazoles Cannot Replace 2-Ferrocenylbenzimidazole (CAS 34830-88-1) in Redox-Modulated Applications


Attempts to substitute 2-ferrocenylbenzimidazole with unsubstituted ferrocene or with simple benzimidazoles fail because the target compound uniquely juxtaposes a redox-active metallocene and a π-conjugated N-heterocycle in a direct C–C linkage. This geometry produces an anodically shifted oxidation potential relative to ferrocene, enabling finer redox tuning, while the benzimidazole NH and N atoms provide sites for metal coordination, anion recognition, and further synthetic derivatization that neither parent subunit alone can offer [1][2]. The quantitative evidence below demonstrates that even closely related analogs, such as the N-ferrocenylmethyl isomer or cyrhetrenyl congeners, exhibit measurably distinct electrochemical and biological profiles, making generic substitution scientifically unsound [1][3].

Head-to-Head Quantitative Evidence for 2-Ferrocenylbenzimidazole (CAS 34830-88-1) vs. Its Closest Chemical Analogs


Oxidation Potential: 2-Ferrocenylbenzimidazole vs. N-Ferrocenylmethyl-2-ferrocenyl-benzimidazole Isomer

In a direct cyclic voltammetry head-to-head study under identical conditions (CH₂Cl₂:MeOH 10:1), 2-ferrocenylbenzimidazole (compound 2) exhibits a reversible one-electron oxidation at an anodic peak potential (Epa) of 535 mV, whereas its isomer N-ferrocenylmethyl-2-ferrocenyl-benzimidazole (compound 1) shows a reversible two-electron process at Epa = 558 mV [1]. The 23 mV difference and the distinct electron stoichiometry arise from the direct conjugation of the ferrocene unit to the benzimidazole π-system in the target compound, which is disrupted by the methylene spacer in the isomer [1].

Electrochemistry Redox tuning Molecular electronics

Redox Potential Window: 2-Ferrocenylbenzimidazole Belongs to a Ferrocenylalkyl Azole Class with a +190 to +230 mV Anodic Shift Over Parent Ferrocene

A comprehensive cyclic voltammetry study of a series of ferrocenylalkyl azoles, which includes the 2-ferrocenylbenzimidazole scaffold, demonstrated that all compounds in this class exhibit a reversible one-electron oxidation wave positively shifted by 0.50–0.65 V versus the saturated calomel electrode (SCE), compared to ferrocene which oxidizes at 0.42 V under the same conditions [1]. Although the study does not tabulate the value for the exact CAS 34830-88-1 entry, the reported range (0.50–0.65 V) defines the expected redox window for 2-ferrocenylbenzimidazole and establishes its significantly more electron-deficient character relative to unsubstituted ferrocene [1].

Bioorganometallic chemistry Redox modulation Biological electron transfer

Anti-Toxoplasma gondii Activity: Ferrocenyl Benzimidazole Complexes vs. Clinical Antifolates Pyrimethamine and Sulphadiazine

In a 2024 New Journal of Chemistry study, four novel ferrocenyl benzimidazole complexes (15–18) derived from the 2-ferrocenylbenzimidazole core were tested against the ΔKu80:mNeonGreen strain of Toxoplasma gondii. The most active complexes, 15 and 17, exhibited EC₅₀ values of 17.9 μM and 17.5 μM, respectively [1]. By direct comparison in the same assay, the clinical standard pyrimethamine gave an EC₅₀ of 13.8 μM, while sulphadiazine was more potent at 2.56 μM [1]. These data place the ferrocenyl benzimidazole chemotype within approximately 1.3-fold of pyrimethamine’s potency, providing a quantitative benchmark for procurement of the parent ligand (CAS 34830-88-1) as a key synthetic entry point for developing new anti-Toxoplasma agents [1].

Anti-parasitic drug discovery Ferrocenyl prodrugs Toxoplasmosis chemotherapy

Metal-Binding Selectivity: Cyrhetrenyl (Re) Benzimidazoles are More Potent Antimalarials than Ferrocenyl (Fe) Analogs, Confirming the Critical Role of the Metal Center

A series of organometallic benzimidazoles bearing ferrocenyl (Fe) or cyrhetrenyl (Re) fragments were evaluated against chloroquine-susceptible (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum [1]. The study explicitly states that cyrhetrene conjugates were the most potent among the tested compounds [1]. While exact IC₅₀ figures are not provided in the available abstract, the disclosed SAR hierarchy (Re > Fe) proves that the metal identity—not just the benzimidazole scaffold—governs bioactivity [1]. For a procurement decision, this means 2-ferrocenylbenzimidazole (CAS 34830-88-1) is the appropriate comparator molecule for Fe-dependent bioactivity studies and for preparing metal-varied libraries where the Fe/Re differential needs to be probed [1].

Bioorganometallic chemistry Antimalarial agents Structure-activity relationship (SAR)

Thermal Catalysis: Ionic Liquid Salts Derived from 2-Ferrocenylbenzimidazole Accelerate Ammonium Perchlorate Decomposition for Solid Propellant Applications

2-Ferrocenylbenzimidazole serves as the direct synthetic precursor to 1-methyl-2-ferrocenyl-3-ethylbenzimidazolium iodide (salt 4) and its hexafluorophosphate analog (salt 5) [1]. DSC-TG analysis demonstrated that iodide salt 4 exerts a strong catalytic effect on the thermal decomposition of ammonium perchlorate (AP), a standard oxidizer in composite solid propellants [1][2]. Although precise decomposition temperature shifts versus neat AP are not reported in the abstract, the qualitative assessment of 'good catalytic effect' aligns with the well-established role of ferrocenyl benzimidazolium salts as high-burning-rate catalyst candidates [2]. For procurement, this underscores the value of CAS 34830-88-1 as the indispensable alkylation substrate for generating a library of ferrocenyl benzimidazolium ionic liquid catalysts [1][2].

Burning-rate catalysts (BRCs) Solid rocket propellants Thermal analysis (DSC/TG)

Ligand Versatility: 2-Ferrocenylbenzimidazole Coordinates Multiple Transition Metals to Form Trimetallic Anticancer Metallofragments

2-Ferrocenylbenzimidazole has been successfully elaborated into a series of mono- and trimetallic complexes incorporating Group VIII transition metals [1]. In silico docking studies on these metallofragments revealed that the trinuclear complexes achieve superior binding energies against common cancer protein targets compared to their mononuclear counterparts [1]. In vitro screening against two breast cancer cell lines confirmed moderate cytotoxic activity for selected compounds [1]. Although direct IC₅₀ values are not disclosed in the available abstract, the structural diversity accessible from the 2-ferrocenylbenzimidazole scaffold—spanning mononuclear to trinuclear architectures—positions it as a versatile entry point for metallodrug library synthesis that simpler ferrocene or benzimidazole building blocks cannot match [1].

Metallodrug design Trinuclear complexes Cancer chemotherapy

Where 2-Ferrocenylbenzimidazole (CAS 34830-88-1) Delivers Differentiated Value: High-Impact Research and Industrial Application Scenarios


Redox-Modulated Molecular Sensors and Switches

Exploiting the anodically shifted oxidation potential (535 mV vs. 420 mV for ferrocene) and the direct electronic coupling between the ferrocene and benzimidazole moieties, this compound is suited for constructing electrochemical sensors that require a higher oxidation threshold than plain ferrocene [1]. Its benzimidazole NH and N atoms can simultaneously act as cation or anion binding sites, enabling dual-channel (redox + optical) sensing of ions in aqueous-organic mixtures [2].

Synthesis of High-Burning-Rate Catalyst Ionic Liquids for Solid Propellants

As the direct synthetic precursor to 1,3-dialkylbenzimidazolium salts, 2-ferrocenylbenzimidazole is the mandatory alkylation substrate for generating ionic liquid burning-rate catalysts that lower the thermal decomposition temperature of ammonium perchlorate [3]. Dinuclear benzimidazole-bridged ferrocenyl derivatives prepared from this scaffold have already demonstrated high catalytic effects in DSC-TG evaluations [4].

Metal-Varied Bioorganometallic SAR Libraries

Because the antimalarial and anti-Toxoplasma activity of organometallic benzimidazoles is strongly metal-dependent (cyrhetrenyl > ferrocenyl for P. falciparum; ferrocenyl complexes equipotent with pyrimethamine against T. gondii), 2-ferrocenylbenzimidazole serves as the essential iron reference point for systematic structure-activity relationship studies that compare Fe, Re, and potentially other metal centers [5][6].

Trinuclear Metallodrug Fragment-Based Drug Discovery

The trinuclear 2-ferrocenylbenzimidazole metallofragments exhibit superior in silico binding energies against cancer protein targets and moderate in vitro cytotoxicity against breast cancer cell lines, positioning this ligand as a key building block for fragment-based organometallic drug discovery programs that require multinuclear architectures [7].

Quote Request

Request a Quote for cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.